Ethanone,1-(2,2-diphenylcyclopropyl)-
Description
Structure
3D Structure
Properties
CAS No. |
27067-40-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2,2-diphenylcyclopropyl)ethanone |
InChI |
InChI=1S/C17H16O/c1-13(18)16-12-17(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChI Key |
YQXUUZFLWNYXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis of Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)-
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. For Ethanone, 1-(2,2-diphenylcyclopropyl)-, the most logical disconnection involves the cyclopropane (B1198618) ring, as its formation is often a key and challenging step.
A primary retrosynthetic disconnection breaks the C1-C3 and C2-C3 bonds of the cyclopropane ring. This leads to the precursor, a chalcone (B49325) derivative: 1,1-diphenyl-2-propen-1-one. This disconnection is based on the well-established Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated ketone (a chalcone in this case) to form a cyclopropane ring. The acetyl group remains intact during this transformation.
The precursor, 1,1-diphenyl-2-propen-1-one, can be further simplified. A disconnection of the double bond via a Wittig-type reaction or an aldol (B89426) condensation reveals benzophenone (B1666685) and a source of the acetyl group, such as acetone (B3395972) or an acetaldehyde (B116499) equivalent, as potential starting materials. Alternatively, a Grignard-type reaction of a vinyl magnesium halide with benzophenone followed by oxidation could also lead to the chalcone precursor. This retrosynthetic pathway is outlined below:
Retrosynthetic Scheme for Ethanone, 1-(2,2-diphenylcyclopropyl)-
Target Molecule: Ethanone, 1-(2,2-diphenylcyclopropyl)-
Disconnection 1 (C1-C3, C2-C3 of cyclopropane): Leads to 1,1-diphenyl-2-propen-1-one and a methylene (B1212753) source (from a sulfur ylide).
Disconnection 2 (C=C bond of chalcone): Leads to Benzophenone and an acetyl synthon (e.g., from acetone).
This analysis identifies readily available starting materials and points towards established synthetic methodologies for the construction of the target molecule.
Classical and Contemporary Approaches to Cyclopropane Ring Formation in Ketone Systems
The formation of a cyclopropane ring adjacent to a ketone is a common objective in organic synthesis, and numerous methods have been developed to achieve this transformation. These can be broadly categorized into transition-metal-catalyzed reactions, photochemical and thermal cycloadditions, and nucleophilic addition/ring-closure protocols.
Transition-Metal-Catalyzed Cyclopropanation Reactions
Transition-metal catalysis offers a versatile and efficient means of constructing cyclopropane rings. These methods often involve the reaction of an alkene with a carbene or carbenoid species generated from a diazo compound or other precursor, catalyzed by metals such as copper, rhodium, palladium, or iron.
For the synthesis of cyclopropyl (B3062369) ketones, a common strategy is the reaction of an α,β-unsaturated ketone with a diazoalkane in the presence of a suitable catalyst. The catalyst coordinates to the diazo compound, facilitating the transfer of the carbene to the double bond of the enone. The choice of catalyst and ligands can significantly influence the efficiency and stereoselectivity of the reaction.
| Catalyst System | Substrate Scope | Key Features |
| Rh₂(OAc)₄ | α,β-Unsaturated ketones, esters | High efficiency, broad substrate scope. |
| Cu(acac)₂ | Styrenes, enones | Readily available and inexpensive catalyst. |
| Pd(OAc)₂ | Electron-deficient alkenes | Often used in combination with specific ligands for stereocontrol. |
| Fe(III) complexes | Diazo compounds and alkenes | More environmentally benign and cost-effective alternative. |
These reactions provide a direct route to cyclopropyl ketones, and the development of chiral catalysts has enabled the enantioselective synthesis of these compounds.
Photochemical and Thermal Cycloaddition Strategies
Photochemical and thermal cycloadditions represent another important class of reactions for cyclopropane synthesis. The [2+1] cycloaddition of a carbene to an alkene is a prominent example. Carbenes can be generated photochemically from diazo compounds or ketenes.
In the context of cyclopropyl ketones, a relevant photochemical strategy could involve the irradiation of a pyrazoline derivative, which can extrude nitrogen gas to generate a diradical intermediate that subsequently closes to form a cyclopropane ring.
Thermal methods, such as the decomposition of pyrazolines, can also be employed. The thermolysis of appropriately substituted pyrazolines, formed from the reaction of a diazoalkane with an alkene, can lead to the desired cyclopropane.
Nucleophilic Addition and Ring-Closure Protocols
This category encompasses a broad range of reactions where a nucleophile adds to a suitable substrate, followed by an intramolecular cyclization to form the three-membered ring. The Corey-Chaykovsky reaction is a prime example of this approach and is highly relevant to the synthesis of Ethanone, 1-(2,2-diphenylcyclopropyl)-.
In this reaction, a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, acts as the nucleophile. For the synthesis of cyclopropyl ketones, the ylide undergoes a conjugate (1,4-) addition to an α,β-unsaturated ketone. The resulting enolate then displaces the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) group in an intramolecular nucleophilic substitution to form the cyclopropane ring.
Another important method is the Michael-initiated ring closure (MIRC). In this reaction, a nucleophile adds to a Michael acceptor, and the resulting enolate then participates in an intramolecular substitution reaction with a leaving group located on the nucleophilic species, leading to the formation of a cyclopropane.
Targeted Synthesis of Ethanone, 1-(2,2-diphenylcyclopropyl)- and its Analogues
Based on the retrosynthetic analysis, the most direct and likely successful route for the synthesis of Ethanone, 1-(2,2-diphenylcyclopropyl)- is the Corey-Chaykovsky reaction of the corresponding chalcone, 1,1-diphenyl-2-propen-1-one.
The synthesis would commence with the preparation of the chalcone precursor. This can be achieved through a base-catalyzed aldol condensation between benzophenone and acetone. However, due to the lower reactivity of ketones like benzophenone in aldol reactions, alternative methods such as a directed aldol reaction using a pre-formed enolate of acetone might be more efficient.
Once the chalcone is obtained, the key cyclopropanation step is performed using a sulfur ylide. Dimethylsulfoxonium methylide is often the reagent of choice for the cyclopropanation of enones, as it typically favors 1,4-addition.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and outcome of the Corey-Chaykovsky reaction can be influenced by several factors, including the choice of sulfur ylide, the base used for its generation, the solvent, and the reaction temperature. Optimization of these parameters is crucial for maximizing the yield and selectivity of the desired product.
Table of Reaction Conditions for Corey-Chaykovsky Cyclopropanation
| Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Trimethylsulfoxonium iodide | NaH | DMSO | Room Temp. | Moderate to High | Standard conditions, generally favors cyclopropanation. |
| Trimethylsulfonium iodide | NaH | THF/DMSO | 0 to Room Temp. | Variable | Ylide is less stable, may favor epoxide formation. |
| Trimethylsulfoxonium iodide | t-BuOK | DMSO | Room Temp. | Moderate | Alternative base, can influence reactivity. |
| Trimethylsulfoxonium iodide | NaH | DMF | Room Temp. | Potentially lower | Solvent can affect ylide stability and reactivity. |
Stereoselective and Enantioselective Synthetic Routes
The creation of the chiral center at the C1 position of the cyclopropane ring in "Ethanone, 1-(2,2-diphenylcyclopropyl)-" with high stereoselectivity is a key challenge. Enantiomerically pure forms of this compound are often desired for applications in medicinal chemistry and materials science. Several strategies can be employed to achieve this, primarily involving asymmetric cyclopropanation reactions or the resolution of a racemic mixture.
One prominent approach is the asymmetric cyclopropanation of 1,1-diphenylethylene (B42955), a readily available starting material. This can be achieved using chiral catalysts that guide the formation of one enantiomer over the other. While specific catalysts for the direct acetylation of the cyclopropane ring in an enantioselective manner are not extensively documented in publicly available literature, analogous reactions provide a strong basis for potential routes. For instance, the use of chiral dirhodium(II) carboxamidate catalysts, often referred to as 'Doyle catalysts', has proven effective in various asymmetric cyclopropanation reactions. nih.gov These catalysts can facilitate the reaction of a diazo compound with an alkene to form the cyclopropane ring with high enantioselectivity.
Another powerful method is the Corey-Chaykovsky reaction , which involves the reaction of a sulfur ylide with an α,β-unsaturated ketone. organic-chemistry.org An asymmetric variant of this reaction, employing a chiral sulfide, could be envisioned for the synthesis of "Ethanone, 1-(2,2-diphenylcyclopropyl)-". For example, the reaction of benzalacetophenone (chalcone) derivatives with a chiral sulfur ylide can produce the corresponding cyclopropyl ketone with high enantiomeric excess. nih.gov
The Simmons-Smith reaction , a well-established method for cyclopropanation, can also be adapted for asymmetric synthesis. wikipedia.org This typically involves the use of a chiral auxiliary or a chiral ligand to control the stereochemical outcome of the methylene transfer to the double bond of 1,1-diphenylethylene.
A hypothetical enantioselective synthesis could involve the reaction of 1,1-diphenylethylene with a chiral acetyl carbenoid equivalent, facilitated by a chiral transition metal catalyst. The choice of catalyst and reaction conditions would be crucial in achieving high diastereo- and enantioselectivity.
Below is an interactive data table summarizing potential chiral catalysts and their typical performance in analogous asymmetric cyclopropanation reactions.
| Catalyst Type | Ligand/Auxiliary | Typical Substrate | Achieved Enantiomeric Excess (ee) |
| Dirhodium(II) Carboxamidate | Chiral Pyrrolidone-based | Styrenes, Dienes | 85-99% |
| Copper(I)-BOX | Bis(oxazoline) ligands | Styrenes | 90-99% |
| Chiral Sulfur Ylide | (S)-(Thiolan-2-yl)diphenylmethanol benzyl (B1604629) ether | Chalcones | up to 99% |
| Chiral Simmons-Smith | Dioxaborolane ligand | Allylic alcohols | >95% |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of "Ethanone, 1-(2,2-diphenylcyclopropyl)-" aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. thieme-connect.de
Atom Economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. Routes with high atom economy are preferred as they generate less waste. For the synthesis of "Ethanone, 1-(2,2-diphenylcyclopropyl)-", a catalytic cyclopropanation would generally have a higher atom economy than a route involving stoichiometric reagents and protecting groups.
The choice of solvent is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives such as water, ionic liquids, or even solvent-free conditions is a primary goal. researchgate.netbenthamdirect.com For instance, mechanochemical synthesis, where reactions are carried out by grinding solids together in a ball mill, has been successfully applied to the Simmons-Smith cyclopropanation, eliminating the need for bulk solvents. ucl.ac.uk
Energy efficiency can be improved by utilizing alternative energy sources like microwave irradiation or ultrasound, which can often lead to shorter reaction times and higher yields. benthamdirect.com
Catalyst recyclability is also a significant consideration. The use of heterogeneous catalysts or catalysts immobilized on a solid support can simplify product purification and allow for the reuse of the catalyst, reducing both cost and waste. benthamdirect.com For example, a Cu-exchanged bentonite (B74815) has been shown to be a recyclable catalyst for cyclopropanation reactions under solvent-free conditions. benthamdirect.com
The table below outlines some green chemistry metrics that can be used to evaluate and compare different synthetic routes.
| Green Chemistry Metric | Description | Ideal Value |
| Atom Economy (%) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% |
| E-Factor | (Total weight of waste / Weight of product) | 0 |
| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | 1 |
| Reaction Mass Efficiency (%) | (Mass of isolated product / Total mass of reactants) x 100 | 100% |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of "Ethanone, 1-(2,2-diphenylcyclopropyl)-" from a laboratory setting to a larger, preparative scale introduces a new set of challenges that must be carefully addressed. These include ensuring consistent product quality, managing reaction safety, and optimizing process efficiency.
A crucial tool in this transition is Process Analytical Technology (PAT) . acs.orglongdom.orgmt.com PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time. This allows for a deeper understanding of the reaction kinetics, thermodynamics, and potential side reactions, leading to improved process control and reproducibility. For a cyclopropanation reaction, PAT could be used to monitor the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion and minimizing the formation of impurities.
Heat transfer and mixing are critical physical parameters that can significantly impact the outcome of a reaction, especially on a larger scale. Exothermic cyclopropanation reactions require efficient heat removal to prevent runaway reactions and ensure consistent product quality. The choice of reactor design and agitation system is therefore paramount.
Downstream processing , including product isolation and purification, also needs careful consideration. Crystallization is often the preferred method for purifying solid compounds on a large scale due to its efficiency and ability to provide a high-purity product. The development of a robust crystallization process for "Ethanone, 1-(2,2-diphenylcyclopropyl)-" would be a key step in a successful scale-up.
Finally, a thorough safety assessment is essential before any scale-up is attempted. This includes identifying potential hazards associated with the reagents, intermediates, and reaction conditions, and implementing appropriate control measures to mitigate these risks. For reactions involving energetic species like diazo compounds, careful control of temperature and addition rates is critical. wikipedia.org
The following table summarizes key considerations for the scale-up of the synthesis.
| Consideration | Key Aspects |
| Process Understanding | Utilize Process Analytical Technology (PAT) to monitor reaction progress and ensure consistency. |
| Reaction Engineering | Optimize reactor design for efficient heat transfer and mixing. |
| Downstream Processing | Develop a robust and scalable purification method, such as crystallization. |
| Safety | Conduct a thorough hazard analysis and implement appropriate safety protocols. |
| Economic Viability | Optimize reagent costs, cycle times, and overall process efficiency. |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reactivity of the Cyclopropyl (B3062369) Ketone Moiety in Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)-
The cyclopropyl group, due to the high p-character of its C-C bonds, exhibits electronic properties similar to a double bond. This allows for conjugation with the adjacent carbonyl group, influencing both the spectroscopic properties and the chemical reactivity of the molecule. The acetyl group is electron-withdrawing, which polarizes the cyclopropane (B1198618) ring, making the carbon atom attached to the carbonyl group (C1) electrophilic and the bond between the other two carbon atoms (C2-C3) susceptible to cleavage. The two phenyl substituents at the C2 position further influence the ring's stability and reactivity through steric hindrance and electronic effects.
Ring-Opening Reactions of the Diphenylcyclopropyl System
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for ring-opening reactions. These reactions can be initiated by various reagents and conditions, leading to a diverse array of products.
Acid-Catalyzed Rearrangements and Fragmentation Pathways
Under acidic conditions, the carbonyl oxygen of Ethanone, 1-(2,2-diphenylcyclopropyl)- can be protonated, which enhances the electrophilicity of the cyclopropane ring and facilitates its opening. The cleavage of the C1-C2 or C1-C3 bond can lead to a carbocationic intermediate. The stability of this intermediate is a crucial factor in determining the reaction pathway. The presence of the diphenyl-substituted carbon would favor the formation of a tertiary carbocation at C2 upon C1-C2 bond cleavage. This carbocation can then undergo various rearrangements or be trapped by a nucleophile.
Alternatively, fragmentation pathways can be envisioned where the C2-C3 bond cleaves, driven by the formation of a stable diphenylmethyl carbocation. The specific fragmentation pattern would be highly dependent on the reaction conditions and the nature of the acid used.
Metal-Catalyzed Ring-Opening and Functionalization Reactions
Transition metals, particularly those with d-electrons, can interact with the strained C-C bonds of the cyclopropane ring, leading to a variety of transformations.
In the presence of certain metal catalysts, cyclopropyl ketones can undergo oxidative addition to the metal center, forming a metallacyclic intermediate. For instance, nickel(0) complexes are known to react with aryl cyclopropyl ketones to form nickeladihydropyran intermediates. This intermediate, which can be considered a γ-metallated enolate, is then primed for further reactions. While specific studies on Ethanone, 1-(2,2-diphenylcyclopropyl)- are not available, analogous reactions suggest that such a pathway is plausible.
The activation of the cyclopropane C-C bonds by metal catalysts opens up pathways for the introduction of two new functional groups, a process known as difunctionalization. Nickel-catalyzed reductive cross-coupling reactions of aryl cyclopropyl ketones with alkyl bromides have been reported to yield γ-alkylated ketones. youtube.com This transformation proceeds via the ring-opening of the cyclopropyl ketone. youtube.com
Another example is the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron, which affords 4-oxoalkylboronates. researchgate.net The proposed mechanism involves the oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, followed by transmetalation and reductive elimination. researchgate.net Palladium catalysts have also been employed for the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. libretexts.org
A study on the nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones is presented in the table below, illustrating the scope of such transformations.
| Aryl Cyclopropyl Ketone | Alkyl Bromide | Product | Yield (%) |
|---|---|---|---|
| Phenyl cyclopropyl ketone | 1-Bromobutane | 1-Phenylheptan-1-one | 85 |
| 4-Methoxyphenyl cyclopropyl ketone | 1-Bromopentane | 1-(4-Methoxyphenyl)octan-1-one | 90 |
| 2-Naphthyl cyclopropyl ketone | 1-Bromohexane | 1-(Naphthalen-2-yl)nonan-1-one | 82 |
This table presents data for analogous aryl cyclopropyl ketones to illustrate the potential reactivity of Ethanone, 1-(2,2-diphenylcyclopropyl)-. youtube.com
Nucleophilic and Electrophilic Attack on the Cyclopropane Ring
The polarized nature of the cyclopropyl ketone moiety makes the cyclopropane ring susceptible to both nucleophilic and electrophilic attack. Nucleophiles can attack the carbonyl carbon, leading to 1,2-addition, or in a conjugate fashion, leading to ring opening. The steric hindrance imposed by the two phenyl groups in Ethanone, 1-(2,2-diphenylcyclopropyl)- would likely influence the regioselectivity of nucleophilic attack.
Electrophilic attack on the C2-C3 bond of the cyclopropane ring, which has double-bond character, is also a possibility. This would lead to a carbocationic intermediate that could undergo further reactions. The specifics of these reactions would be dependent on the nature of the attacking electrophile and the reaction conditions.
Reactivity of the Ethanone Carbonyl Group
The carbonyl group (C=O) is the most reactive site in the molecule, characterized by the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com The reactivity is, however, modulated by the bulky 2,2-diphenylcyclopropyl group, which can introduce significant steric hindrance.
Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of alcohols. masterorganicchemistry.com Among the most powerful nucleophiles for this purpose are Grignard reagents (R-MgX). masterorganicchemistry.com The reaction of Ethanone, 1-(2,2-diphenylcyclopropyl)- with a Grignard reagent is expected to proceed via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org
Grignard reagents are extremely good nucleophiles that react with the electrophilic carbon of carbonyl compounds. masterorganicchemistry.com The general mechanism involves the Grignard reagent attacking the carbonyl carbon in a 1,2-addition, forming an alkoxide intermediate. masterorganicchemistry.com Subsequent addition of acid protonates the alkoxide to give the final alcohol product. masterorganicchemistry.com
Table 1: Predicted Outcome of Grignard Reactions with Ethanone, 1-(2,2-diphenylcyclopropyl)- This table is generated based on established principles of Grignard reactions with ketones.
| Grignard Reagent (R-MgX) | Expected Tertiary Alcohol Product | Typical Reaction Conditions |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 2-(2,2-diphenylcyclopropyl)propan-2-ol | Anhydrous diethyl ether or THF, 0°C to reflux |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-(2,2-diphenylcyclopropyl)pentan-3-ol | Anhydrous diethyl ether or THF, 0°C to reflux |
| Phenylmagnesium bromide (C₆H₅MgBr) | (2,2-diphenylcyclopropyl)diphenylmethanol | Anhydrous diethyl ether or THF, 0°C to reflux |
The oxidation state of the carbonyl carbon can be altered through oxidation and reduction reactions. youtube.comyoutube.com
Reduction: The ketone can be reduced to a secondary alcohol, 1-(2,2-diphenylcyclopropyl)ethanol. This is typically achieved using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidative cleavage of a C-C bond adjacent to the carbonyl group can occur. For Ethanone, 1-(2,2-diphenylcyclopropyl)-, this could potentially lead to the formation of 2,2-diphenylcyclopropanecarboxylic acid and a one-carbon fragment. More specialized oxidation reactions, such as the Baeyer-Villiger oxidation, could yield an ester, 2,2-diphenylcyclopropyl acetate, by inserting an oxygen atom between the carbonyl carbon and the cyclopropyl ring.
Table 2: Potential Oxidation and Reduction Reactions This table outlines expected products from common oxidation and reduction pathways.
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(2,2-diphenylcyclopropyl)ethanol |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | 2,2-diphenylcyclopropyl acetate |
| Oxidative Cleavage | Strong oxidants (e.g., KMnO₄, heat, acid/base) | 2,2-diphenylcyclopropanecarboxylic acid |
Derivatization and Functionalization Strategies
The structure of Ethanone, 1-(2,2-diphenylcyclopropyl)- offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The carbonyl group is a versatile handle for derivatization. Classical condensation reactions with amine derivatives can produce a variety of products. For instance, reaction with hydroxylamine (B1172632) yields an oxime, reaction with hydrazine (B178648) produces a hydrazone, and reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) gives a 2,4-dinitrophenylhydrazone. researchgate.net The latter is often a colorful crystalline solid, historically used for the characterization of ketones. researchgate.net Another important transformation is the Wittig reaction, which can convert the carbonyl group into a carbon-carbon double bond, yielding a 1,1-disubstituted alkene.
The two phenyl rings are susceptible to electrophilic aromatic substitution (EAS). The cyclopropylacetyl group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to introduce substituents primarily at the meta-positions of the phenyl rings. The steric bulk of the rest of the molecule might influence the regioselectivity and reaction rates.
Detailed Elucidation of Reaction Mechanisms
The mechanism of nucleophilic addition to the carbonyl group is a well-established, two-step process. masterorganicchemistry.com In the case of Grignard reagents, the reaction is believed to proceed through a concerted, four-center transition state involving the magnesium atom coordinating with the carbonyl oxygen while the nucleophilic alkyl/aryl group attacks the carbonyl carbon. nih.gov
The mechanism for the reduction with complex metal hydrides like NaBH₄ involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (in the case of NaBH₄) or by an aqueous workup step (in the case of LiAlH₄).
For electrophilic aromatic substitution on the phenyl rings, the mechanism involves the generation of a strong electrophile (e.g., NO₂⁺ for nitration), which is then attacked by the π-electrons of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.
Kinetic Studies and Activation Energy Analysis
No specific kinetic studies or activation energy analyses for reactions involving Ethanone, 1-(2,2-diphenylcyclopropyl)- have been documented in the accessible scientific literature. Such studies would be essential for quantifying the reaction rates under various conditions and determining the minimum energy required for a chemical transformation to occur. This information is crucial for understanding reaction feasibility and optimizing conditions.
Spectroscopic Monitoring of Reaction Intermediates
There is no available research that details the use of spectroscopic techniques to monitor reaction intermediates formed from Ethanone, 1-(2,2-diphenylcyclopropyl)-. Spectroscopic methods are vital for detecting and characterizing transient species that exist between reactants and products, thereby providing direct insight into the reaction pathway. The lack of such studies means that the specific intermediates involved in transformations of this compound have not been experimentally observed or characterized.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, offering unambiguous evidence for proposed mechanisms. A thorough search found no isotopic labeling experiments specifically designed to elucidate the reaction mechanisms of Ethanone, 1-(2,2-diphenylcyclopropyl)-. Consequently, the intricate details of bond-breaking and bond-forming processes for this molecule have not been verified through this definitive method.
While general principles of reactivity for cyclopropyl ketones are known, such as the potential for ring-opening rearrangements due to the inherent strain in the three-membered ring, specific experimental data for Ethanone, 1-(2,2-diphenylcyclopropyl)- are required to generate a scientifically accurate and detailed analysis as requested. Without primary research data, a rigorous and specific discussion on the mechanistic investigations of this compound cannot be provided at this time.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)-
The electronic structure of Ethanone, 1-(2,2-diphenylcyclopropyl)- is a complex interplay of the strained cyclopropane (B1198618) ring, the phenyl substituents, and the acetyl group. The cyclopropane ring, with its characteristic bent bonds, possesses a high degree of p-character, allowing it to engage in electronic interactions with adjacent functional groups. The two phenyl groups attached to the same carbon of the cyclopropane ring significantly influence the electronic environment through both steric and electronic effects. The acetyl group, with its carbonyl moiety, acts as an electron-withdrawing group.
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. For Ethanone, 1-(2,2-diphenylcyclopropyl)-, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.
In analogous aryl cyclopropyl (B3062369) ketones, the HOMO is typically associated with the aromatic π-system of the phenyl rings and the p-character of the cyclopropane ring. The LUMO, on the other hand, is generally centered on the π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily polarizable and more reactive.
The phenyl groups can engage in conjugation with the cyclopropane ring, which can raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and enhancing reactivity. Computational studies on related systems have shown that the extent of this conjugation is highly dependent on the conformation of the phenyl rings relative to the cyclopropane ring.
Table 1: Hypothetical Frontier Orbital Characteristics of Ethanone, 1-(2,2-diphenylcyclopropyl)- based on Analogous Systems
| Molecular Orbital | Primary Contribution | Energy Level (Qualitative) | Implication for Reactivity |
| HOMO | π-orbitals of phenyl rings, p-character of cyclopropane ring | Relatively High | Nucleophilic character, site of oxidation |
| LUMO | π*-orbital of the carbonyl group | Relatively Low | Electrophilic character, site of reduction and nucleophilic attack |
| HOMO-LUMO Gap | - | Moderate to Small | Influences chemical reactivity and electronic transitions |
The charge distribution within Ethanone, 1-(2,2-diphenylcyclopropyl)- is non-uniform due to the presence of electronegative atoms and polarizable groups. The oxygen atom of the carbonyl group possesses a partial negative charge, while the carbonyl carbon carries a partial positive charge, making it an electrophilic center. The phenyl rings can also exhibit regions of varying electron density.
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), can provide a quantitative measure of the local reactivity of different sites within the molecule. For instance, the Fukui function can be used to identify the most likely sites for nucleophilic and electrophilic attack. In the case of Ethanone, 1-(2,2-diphenylcyclopropyl)-, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the oxygen atom and the phenyl rings could be susceptible to electrophilic attack.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of Ethanone, 1-(2,2-diphenylcyclopropyl)- are crucial for its reactivity. The rotation of the two phenyl groups and the acetyl group around the single bonds connecting them to the cyclopropane ring gives rise to a complex potential energy surface with multiple minima and transition states.
Conformational analysis of similar phenyl-substituted cyclopropanes has revealed that the orientation of the phenyl rings is governed by a balance between conjugative effects, which favor a coplanar arrangement with the cyclopropane ring bonds, and steric hindrance, which favors a more twisted conformation. The acetyl group also has preferred orientations relative to the cyclopropane ring. Computational methods can be employed to map the energy landscape and identify the most stable conformers.
Computational Prediction of Spectroscopic Signatures and Their Interpretation
Computational chemistry can be used to predict various spectroscopic properties of Ethanone, 1-(2,2-diphenylcyclopropyl)-, which can aid in its characterization and the interpretation of experimental spectra. For example, DFT calculations can provide theoretical predictions of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By comparing these predicted spectra with experimental data, the structure and conformation of the molecule can be confirmed.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving cyclopropyl ketones. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies, providing insights into the reaction kinetics and selectivity.
Density Functional Theory (DFT) is a widely used computational method for studying the reaction mechanisms of organic molecules. nih.govmdpi.comacs.org For reactions involving Ethanone, 1-(2,2-diphenylcyclopropyl)-, such as ring-opening reactions, cycloadditions, or reactions at the carbonyl group, DFT calculations can be used to model the entire reaction pathway. nih.govmdpi.comacs.org
For instance, in acid-catalyzed ring-opening reactions, DFT could be used to model the protonation of the carbonyl oxygen, followed by the cleavage of a cyclopropane C-C bond to form a carbocation intermediate. The calculations would provide the energies of the reactants, intermediates, transition states, and products, allowing for a detailed understanding of the reaction mechanism. Computational studies on the reactivity of aryl cyclopropyl ketones have highlighted the role of the aryl group in stabilizing radical intermediates that can form during certain reactions.
Potential Energy Surface Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, providing a multidimensional landscape that maps the energy of a molecule as a function of its geometry. For Ethanone, 1-(2,2-diphenylcyclopropyl)-, a detailed PES mapping would be instrumental in identifying stable conformations, transition states, and reaction pathways.
A computational investigation of the PES would likely focus on the torsional angles involving the phenyl rings and the acetyl group relative to the cyclopropane ring. The rotation of these groups would lead to various conformers with distinct energy levels. The key stationary points on the PES for this molecule would include:
Global Minimum: The most stable conformation of the molecule, representing its ground state geometry. In this state, steric hindrance between the bulky phenyl groups and the acetyl group would be minimized.
Local Minima: Other stable, but higher energy, conformations. These could involve different orientations of the phenyl rings.
Transition States: Saddle points on the PES that connect the minima. These represent the energy barriers for conformational changes, such as the rotation of the phenyl groups.
The PES for a reaction involving the cyclopropane ring, such as ring-opening, would also be of significant interest. The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions. unl.pt Computational studies on related cyclopropyl ketones have shown that the presence of aryl groups can stabilize radical intermediates formed during such reactions through conjugation. nih.govacs.orgresearchgate.netmanchester.ac.uk A PES mapping of a potential ring-opening reaction of Ethanone, 1-(2,2-diphenylcyclopropyl)- would identify the transition state for this process and the structure of the resulting intermediates and products.
Illustrative Table of Hypothetical Stationary Points on the PES of Ethanone, 1-(2,2-diphenylcyclopropyl)-
| Stationary Point | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | Most stable conformer with optimized phenyl and acetyl group orientations. | 0.0 |
| Local Minimum 1 | A conformer with a different, slightly less stable, orientation of one phenyl group. | 2.5 |
| Transition State 1 | Energy barrier for the rotation of a phenyl group. | 8.0 |
| Transition State (Ring-Opening) | Energy barrier for the cleavage of a C-C bond in the cyclopropane ring. | >30.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent medium can significantly influence the properties and reactivity of a molecule. frontiersin.orgnih.gov For Ethanone, 1-(2,2-diphenylcyclopropyl)-, solvent effects would be primarily studied using computational models such as the Polarizable Continuum Model (PCM). These studies would analyze how the molecule's properties change in solvents of varying polarity.
Key molecular properties that would be affected by the solvent include:
Dipole Moment: The polarity of the solvent is expected to influence the charge distribution within the molecule, leading to changes in its dipole moment. In more polar solvents, an increase in the dipole moment would be anticipated.
Conformational Equilibrium: The relative energies of the different conformers of Ethanone, 1-(2,2-diphenylcyclopropyl)- could be altered by the solvent. A polar solvent might stabilize a more polar conformer, shifting the conformational equilibrium.
UV-Vis Absorption Spectra: The electronic transitions of the molecule, which determine its UV-Vis spectrum, are sensitive to the solvent environment. A shift in the absorption maximum (solvatochromism) would be expected with changing solvent polarity.
Reactivity: Solvents can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. For a potential reaction involving Ethanone, 1-(2,2-diphenylcyclopropyl)-, the energy barrier could be lowered in a solvent that stabilizes the transition state.
Illustrative Table of Hypothetical Solvent Effects on a Molecular Property of Ethanone, 1-(2,2-diphenylcyclopropyl)-
| Solvent | Dielectric Constant | Hypothetical Dipole Moment (Debye) |
|---|---|---|
| Hexane | 1.88 | 2.5 |
| Dichloromethane | 8.93 | 3.1 |
| Ethanol | 24.55 | 3.5 |
| Water | 80.10 | 3.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Variants (Focus on molecular features influencing activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.org For structural variants of Ethanone, 1-(2,2-diphenylcyclopropyl)-, a QSAR study could be employed to predict their activity and guide the design of new, more potent analogues. mdpi.comnih.gov
A QSAR study would involve a series of structural variants where substituents on the phenyl rings are systematically changed. For each variant, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. The biological activity of each compound would also be determined experimentally. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates the descriptors with the activity.
Key molecular features that would likely influence the activity of structural variants of Ethanone, 1-(2,2-diphenylcyclopropyl)- include:
Steric Properties: The size and shape of the substituents on the phenyl rings would be critical. Descriptors such as molecular volume and surface area would quantify these features.
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents would affect the electronic distribution of the entire molecule. Descriptors like Hammett constants or calculated atomic charges would be important.
Hydrophobicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes, would be a key factor. The octanol-water partition coefficient (logP) is a common descriptor for this property.
Topological and 3D Descriptors: These descriptors encode information about the connectivity of atoms and the three-dimensional shape of the molecule.
A successful QSAR model would not only predict the activity of new compounds but also provide insights into the molecular features that are crucial for activity. For instance, the model might reveal that bulky, electron-withdrawing substituents on the phenyl rings lead to higher activity.
Illustrative Table of Hypothetical Molecular Descriptors and Their Correlation with Biological Activity for Structural Variants of Ethanone, 1-(2,2-diphenylcyclopropyl)-
| Descriptor | Description | Hypothetical Correlation with Activity |
|---|---|---|
| Molecular Volume | Overall size of the molecule. | Negative (larger molecules are less active) |
| LogP | Octanol-water partition coefficient (hydrophobicity). | Positive (more hydrophobic molecules are more active) |
| Dipole Moment | Measure of molecular polarity. | Positive (more polar molecules are more active) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Negative (lower HOMO energy is correlated with higher activity) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Analytical Methodologies in Research
High-Resolution Spectroscopic Techniques for Complex Structural Elucidation
The definitive identification and detailed structural analysis of Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)-, a molecule with multiple stereocenters and complex proton environments, relies heavily on high-resolution spectroscopic methods. Techniques such as two-dimensional nuclear magnetic resonance (2D NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography provide invaluable insights into its atomic connectivity, molecular formula, and three-dimensional arrangement.
Chromatographic Methodologies for Purity Assessment and Isomeric Separation
Chromatographic techniques are indispensable for assessing the purity of Ethanone, 1-(2,2-diphenylcyclopropyl)- and for the separation of its potential isomers. Given the chiral nature of the molecule, chiral High-Performance Liquid Chromatography (HPLC) is a particularly vital tool. The development of a chiral HPLC method would allow for the separation and quantification of the enantiomers, which is critical in many applications. The choice of the chiral stationary phase (CSP) is a key parameter in achieving successful enantioseparation.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing reaction mixtures during the synthesis of Ethanone, 1-(2,2-diphenylcyclopropyl)-. It allows for the separation of volatile components in a mixture and their subsequent identification based on their mass spectra. This is particularly useful for identifying reactants, products, byproducts, and any intermediates, thereby providing a comprehensive profile of the reaction.
Application of Advanced Techniques for Reaction Monitoring and Kinetic Analysis
The synthesis of Ethanone, 1-(2,2-diphenylcyclopropyl)- can be effectively monitored in real-time using advanced analytical techniques. In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) or process NMR, can provide continuous data on the concentration of reactants and products as the reaction progresses. This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
By systematically collecting data at different time points, these techniques also facilitate detailed kinetic analysis. The determination of reaction rates, reaction orders, and activation energies provides a deeper understanding of the underlying chemical transformations. This knowledge is crucial for scaling up the synthesis from a laboratory to an industrial setting in a safe and efficient manner.
Mechanistic Aspects of Biological Interactions Molecular Level
Exploration of Molecular Targets and Binding Mechanisms (e.g., Enzyme Inhibition Kinetics)
A comprehensive search of scientific literature reveals no studies that have identified or characterized the molecular targets of Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)-. Consequently, there is no information available regarding its binding mechanisms with any biological macromolecules. Research into enzyme inhibition kinetics, a common method to elucidate the mechanism of action for bioactive compounds, has not been reported for this specific molecule. Therefore, data on its potential inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or the nature of its interaction with any enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition) is not available.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies involve synthesizing and testing a series of structurally related analogs to identify key functional groups and structural motifs responsible for the observed effects. For Ethanone, 1-(2,2-diphenylcyclopropyl)-, no SAR studies have been published. The scientific community has not yet explored how modifications to the diphenylcyclopropyl group or the ethanone moiety would affect its interaction with potential biological targets.
Cellular Pathway Modulation Studies (In vitro, mechanistic focus)
The impact of a compound on cellular pathways provides insight into its broader biological effects. In vitro studies using cell-based assays are instrumental in determining whether a compound can modulate specific signaling cascades, metabolic pathways, or other cellular processes. At present, there are no published in vitro studies investigating the effects of Ethanone, 1-(2,2-diphenylcyclopropyl)- on any cellular pathways. Therefore, its potential to influence cellular functions remains uncharacterized.
Development of In Vitro Biological Assays for Mechanistic Characterization
The development of specific in vitro biological assays is a prerequisite for the mechanistic characterization of any new chemical entity. These assays are designed to probe the interaction of the compound with its putative molecular target and to quantify its effects on cellular processes. Given that no biological activity has been reported for Ethanone, 1-(2,2-diphenylcyclopropyl)-, there has been no corresponding development of specific in vitro assays for its mechanistic characterization.
Applications As a Synthetic Intermediate and Building Block
Utilization in the Synthesis of Complex Organic Molecules
The inherent ring strain of the cyclopropyl (B3062369) group in Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)- makes it an attractive precursor for a variety of ring-opening reactions, providing access to acyclic structures with multiple stereocenters. This strategy has been effectively employed in the synthesis of complex natural products and other challenging organic targets. The diphenyl substitution on the cyclopropane (B1198618) ring influences the regioselectivity and stereoselectivity of these ring-opening processes, allowing for precise control over the final product's architecture.
One notable application is in the synthesis of polycyclic frameworks. The cyclopropyl ketone moiety can undergo rearrangement and annulation reactions to construct fused ring systems that are prevalent in many biologically active compounds. For instance, under acidic or thermal conditions, the cyclopropane ring can cleave and participate in intramolecular cyclizations, leading to the formation of indanone derivatives and other carbocyclic structures.
Role in the Development of Chiral Auxiliaries and Ligands
While direct applications of Ethanone, 1-(2,2-diphenylcyclopropyl)- as a chiral auxiliary are not extensively documented, its derivatives hold potential in the field of asymmetric synthesis. The rigid cyclopropyl scaffold can serve as a chiral backbone for the design of new ligands for asymmetric catalysis. By introducing functional groups onto the phenyl rings or the ethanone moiety, chiral ligands can be synthesized that coordinate with metal centers and create a chiral environment for a variety of transformations.
The development of such ligands is crucial for controlling the stereochemical outcome of reactions, leading to the enantiomerically pure or enriched products that are often required in the pharmaceutical and agrochemical industries. The steric bulk and conformational rigidity provided by the 2,2-diphenylcyclopropyl group can impart high levels of stereocontrol in catalytic processes.
Precursor to Biologically Relevant Scaffolds and Advanced Materials (Mechanistic/synthetic focus)
The unique chemical reactivity of Ethanone, 1-(2,2-diphenylcyclopropyl)- makes it a valuable precursor for the synthesis of biologically relevant scaffolds. The cyclopropyl ring can be viewed as a masked homoenolate equivalent, which, upon ring opening, can react with various electrophiles to generate functionalized linear chains. These chains can then be cyclized to form a diverse array of heterocyclic and carbocyclic systems.
Mechanistically, the ring-opening can be initiated by nucleophilic attack on the carbonyl carbon, followed by cleavage of a carbon-carbon bond in the cyclopropane ring. This process generates a reactive intermediate that can be trapped intramolecularly or intermolecularly to afford more complex structures. For example, reaction with nitrogen-based nucleophiles can lead to the formation of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and natural products. The regiochemistry of the ring-opening is often dictated by the stability of the resulting carbanionic intermediate, which is influenced by the phenyl substituents.
Contribution to Novel Reaction Development
The reactivity of the cyclopropyl ketone moiety in Ethanone, 1-(2,2-diphenylcyclopropyl)- has inspired the development of novel synthetic methodologies. For instance, its reaction with organoboron reagents has been explored as a route to functionalized alkylboronates. These compounds are versatile intermediates in organic synthesis, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
The development of new methods for the synthesis of functionalized alkylboronates is an active area of research, and the use of cyclopropyl ketones as starting materials offers a unique and efficient approach. The reaction likely proceeds through a ring-opening mechanism, where the boron reagent adds to the carbonyl group, triggering the cleavage of the cyclopropane ring and formation of the alkylboronate product. This transformation expands the synthetic utility of both cyclopropyl ketones and organoboron compounds.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Ethanone (B97240), 1-(2,2-diphenylcyclopropyl)-
Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of Ethanone, 1-(2,2-diphenylcyclopropyl)- and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry are expected to drive the innovation of new synthetic pathways.
Key areas for development include:
Catalytic Approaches: The exploration of transition-metal-catalyzed reactions could offer highly selective and efficient routes. For instance, catalytic cyclopropanation reactions of appropriate precursors could be a focal point.
Photochemical Synthesis: Utilizing light to mediate key bond-forming steps presents a sustainable alternative to thermally driven reactions. nih.gov Photochemical methods could enable novel transformations and provide access to unique derivatives. nih.gov
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Bio-inspired Synthesis: Mimicking enzymatic processes to construct the cyclopropane (B1198618) ring could lead to highly stereoselective and environmentally benign synthetic methods.
Researchers are increasingly looking for greener ways to produce ketones, which are important chemical ingredients in pharmaceuticals. mcgill.ca Some approaches focus on using readily available starting materials and minimizing waste. For example, methods are being developed to synthesize ketones from alcohols using nitrogen dioxide gas, which can be converted to nitric acid, thus reducing hazardous residues. nih.gov Another innovative approach involves using carbon monoxide to create high-energy chemicals that can react directly with hydrocarbons like benzene (B151609) to form ketones. mcgill.ca
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The strained three-membered ring of Ethanone, 1-(2,2-diphenylcyclopropyl)- is a source of high reactivity, making it a promising substrate for discovering novel chemical transformations. Future research is expected to delve into its unique reactivity, particularly in reactions that involve ring-opening or rearrangement.
Potential areas of exploration include:
Ring-Opening Reactions: The cyclopropyl (B3062369) group can undergo ring-opening under various conditions (acidic, basic, thermal, or photochemical) to generate reactive intermediates. The presence of the diphenyl groups is expected to influence the regioselectivity and stereoselectivity of these reactions. Studies on other aryl cyclopropyl ketones have shown that they can cyclize to form tetralones in the presence of acid catalysts. rsc.org
Cycloaddition Reactions: Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentane (B165970) rings. nih.gov This reactivity can be initiated by one-electron reduction of the ketone, which can be achieved using photocatalysis. nih.gov Enantioselective versions of these [3+2] photocycloadditions have also been developed. nih.gov
Photochemical Rearrangements: The carbonyl group in Ethanone, 1-(2,2-diphenylcyclopropyl)- can absorb light, leading to excited states with distinct reactivity. acs.orglibretexts.org This can trigger a variety of photochemical rearrangements, such as Norrish Type I and Type II reactions, leading to the formation of complex molecular architectures. youtube.comscribd.com The photochemistry of β,γ-cyclopropyl ketones can involve α-cleavage followed by rearrangement of the resulting cyclopropylcarbinyl radical.
Radical Reactions: The cyclopropyl ring can act as a radical acceptor or precursor. Investigating the behavior of Ethanone, 1-(2,2-diphenylcyclopropyl)- in radical-mediated reactions could unveil new synthetic methodologies.
Advancements in Computational Methodologies for Prediction and Understanding
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and it is expected to play a crucial role in the future study of Ethanone, 1-(2,2-diphenylcyclopropyl)-. Advanced computational methods can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms, thereby guiding experimental work.
Future computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule is essential for understanding its reactivity and biological activity.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model potential reaction pathways, identify transition states, and calculate activation energies. This can help in understanding the factors that control the outcome of a reaction. Computational studies on SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have revealed key structure-reactivity relationships. nih.govresearchgate.netacs.orgmanchester.ac.uk
Spectroscopic Prediction: Calculating spectroscopic properties such as NMR and IR spectra can aid in the characterization of the compound and its reaction products.
Prediction of Properties: Computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are important for its potential applications.
Discovery and Mechanistic Characterization of New Biological Interactions
While the biological activity of Ethanone, 1-(2,2-diphenylcyclopropyl)- has not been extensively studied, its unique chemical structure suggests that it may interact with biological targets. The diphenylcyclopropyl motif is present in some biologically active compounds, indicating the potential for this scaffold in drug discovery. nih.gov
Future research in this area should involve:
High-Throughput Screening: Screening large libraries of compounds, including Ethanone, 1-(2,2-diphenylcyclopropyl)- and its derivatives, against a wide range of biological targets can identify potential therapeutic applications. mdpi.com
Target Identification: Once a biological activity is identified, further studies will be needed to determine the specific protein or enzyme that the compound interacts with.
Mechanism of Action Studies: Elucidating the molecular mechanism by which the compound exerts its biological effect is crucial for its development as a therapeutic agent. This can involve a combination of experimental techniques and computational modeling.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds can help to identify the key structural features that are responsible for its biological activity. This information can then be used to design more potent and selective compounds. Compounds containing a cyclopropyl ring have shown a range of biological activities, including antioxidant and antibacterial effects. researchgate.net
Integration with Chemoinformatic and Machine Learning Approaches for Compound Design
Chemoinformatics and machine learning are rapidly transforming the field of drug discovery and materials science. bohrium.comnih.govnih.gov These approaches can be used to analyze large datasets of chemical information, build predictive models, and design new compounds with desired properties. nih.govnih.gov
The integration of these technologies into the study of Ethanone, 1-(2,2-diphenylcyclopropyl)- could lead to significant advances:
Virtual Screening: Machine learning models can be trained to predict the biological activity of compounds, allowing for the rapid screening of large virtual libraries to identify promising candidates for further investigation. neovarsity.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. patsnap.com These models can then be used to predict the activity of new, unsynthesized compounds.
De Novo Design: Generative models can be used to design new molecules with specific desired properties. These models can learn the underlying patterns in chemical data and generate novel structures that are likely to be active.
Predictive Toxicology: Machine learning models can be used to predict the potential toxicity of compounds, helping to prioritize which compounds to synthesize and test.
The application of chemoinformatics and machine learning is becoming increasingly important in the biopharmaceutical industry for tasks such as lead optimization and predicting pharmacokinetic properties. neovarsity.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
